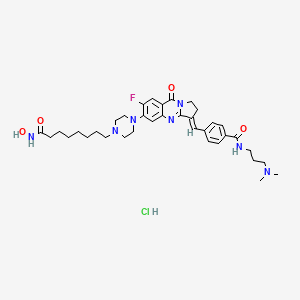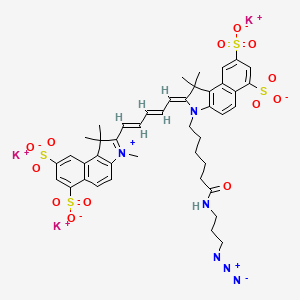
Sulfo-Cyanine5.5 azide (tripotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 azide (tripotassium) is a near-infrared (NIR) fluorescent dye that is azide-functionalized. It is known for its strong fluorescence properties with an excitation wavelength of 678 nm and an emission wavelength of 694 nm . This compound is widely used in various scientific research applications, particularly in the field of bioorthogonal chemistry due to its ability to undergo click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 azide (tripotassium) is synthesized through a series of chemical reactions that introduce the azide functional group into the Sulfo-Cyanine5.5 dye. The synthesis typically involves the following steps:
Synthesis of Sulfo-Cyanine5.5: The base dye is synthesized by reacting appropriate cyanine dye precursors under controlled conditions.
Industrial Production Methods
Industrial production of Sulfo-Cyanine5.5 azide (tripotassium) involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 azide (tripotassium) primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of Sulfo-Cyanine5.5 reacting with terminal alkynes in the presence of a copper (I) catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with cycloalkynes.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are conjugates of Sulfo-Cyanine5.5 azide with various biomolecules or synthetic molecules, which are used for labeling and imaging applications .
Scientific Research Applications
Sulfo-Cyanine5.5 azide (tripotassium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 azide (tripotassium) involves its ability to undergo click chemistry reactions, which allows it to form stable covalent bonds with target molecules. The azide group reacts with alkyne or cycloalkyne groups, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine3 azide
- Sulfo-Cyanine5 azide
- Sulfo-Cyanine7 azide
Uniqueness
Sulfo-Cyanine5.5 azide (tripotassium) is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background fluorescence compared to other cyanine dyes. Its high water solubility and hydrophilicity also minimize non-specific binding, making it highly suitable for biological applications .
Properties
Molecular Formula |
C43H45K3N6O13S4 |
|---|---|
Molecular Weight |
1099.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C43H48N6O13S4.3K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;;;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChI Key |
YOOZOTITSRQEGL-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


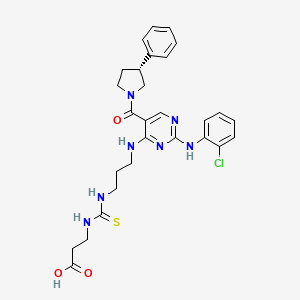
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
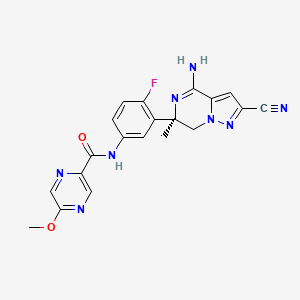
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
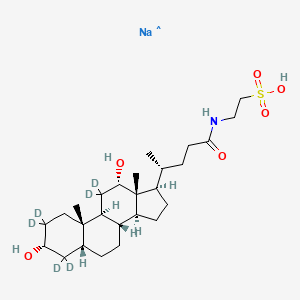
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)
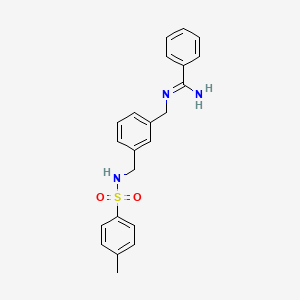
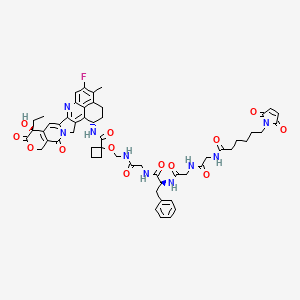
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
